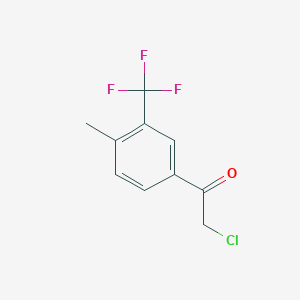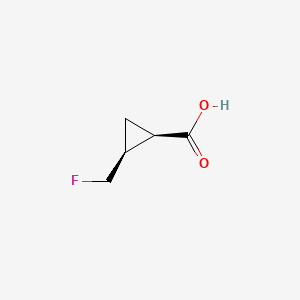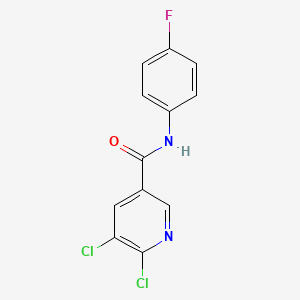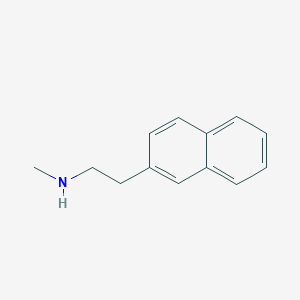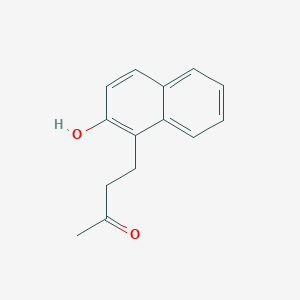
4-(2-Hydroxynaphthalen-1-yl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxynaphthalen-1-yl)butan-2-one is a chemical compound with the molecular formula C14H14O2 It is known for its unique structure, which includes a naphthalene ring substituted with a hydroxyl group and a butanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxynaphthalen-1-yl)butan-2-one can be achieved through several methods. One common approach involves the reaction of 2-hydroxynaphthalene with butanone in the presence of a suitable catalyst. The reaction typically requires controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of immobilized enzymes or catalysts can enhance the efficiency and sustainability of the production process. For example, the use of NAD±dependent glycerol dehydrogenase and NADH oxidase immobilized on functionalized single-walled carbon nanotubes has been reported to improve the yield of similar compounds .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Hydroxynaphthalen-1-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield naphthoquinones, while reduction of the carbonyl group can produce secondary alcohols .
Applications De Recherche Scientifique
4-(2-Hydroxynaphthalen-1-yl)butan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-(2-Hydroxynaphthalen-1-yl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, it can act as a fluorescent probe by undergoing aggregation-induced emission and excited state intramolecular proton transfer. These mechanisms are influenced by the compound’s molecular structure and the environment in which it is used .
Comparaison Avec Des Composés Similaires
4-(2-Hydroxynaphthalen-1-yl)butan-2-one can be compared with similar compounds such as:
4-(4-Hydroxyphenyl)-2-butanone:
2-Hydroxy-1-naphthaldehyde: This compound shares the naphthalene ring with a hydroxyl group but has an aldehyde group instead of a butanone moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties .
Propriétés
Numéro CAS |
6947-69-9 |
|---|---|
Formule moléculaire |
C14H14O2 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
4-(2-hydroxynaphthalen-1-yl)butan-2-one |
InChI |
InChI=1S/C14H14O2/c1-10(15)6-8-13-12-5-3-2-4-11(12)7-9-14(13)16/h2-5,7,9,16H,6,8H2,1H3 |
Clé InChI |
NQDOLOQFZRGWFH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC1=C(C=CC2=CC=CC=C21)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13591241.png)

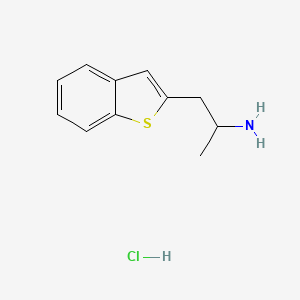


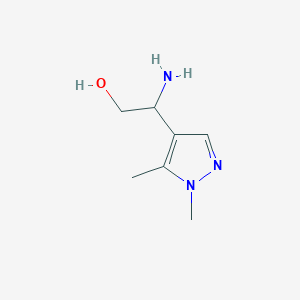
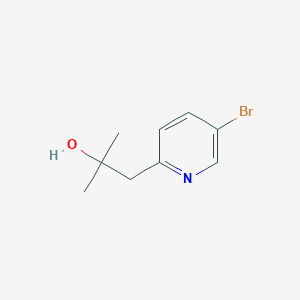
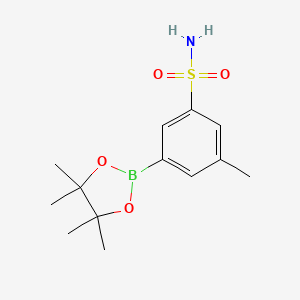
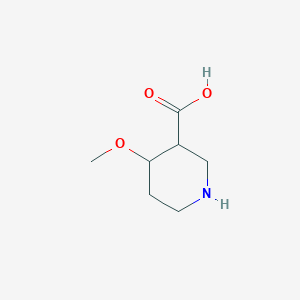
![3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline](/img/structure/B13591309.png)
